molecular formula C20H13BrN2O3S2 B610122 Pitstop2

Pitstop2

货号: B610122
分子量: 473.4 g/mol
InChI 键: CGDLWHGPJPVPDU-ATVHPVEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pitstop 2 is a novel, selective, cell membrane-permeable clathrin inhibitor. It competitively inhibits the clathrin terminal domain to selectively inhibit clathrin-mediated endocytosis. This compound has been widely used in scientific research to study the mechanisms of endocytosis and other cellular processes .

科学研究应用

Impact on Endocytosis

A study evaluated the specificity of Pitstop-2 by examining its effects on cells expressing mutated forms of clathrin. The findings revealed that Pitstop-2 not only inhibited CME but also affected clathrin-independent endocytosis pathways. This suggests potential off-target effects or a common mechanism that does not solely rely on clathrin .

Effects on Mitotic Spindle Dynamics

Pitstop-2 has been utilized as a tool to investigate clathrin's role in mitosis. It was found to trap HeLa cells in metaphase due to the disruption of mitotic spindle integrity. This highlights its potential as a novel anti-mitotic agent, selectively reducing viability in cancerous cells while sparing non-cancerous cells .

Alterations in Synaptic Vesicle Recycling

Research into synaptic dynamics revealed that application of Pitstop-2 led to significant changes in endosomal structures and synaptic vesicle recycling processes. Specifically, it increased the volume of large endosomes while decreasing the density of smaller synaptic vesicles, indicating a complex role in neuronal signaling .

Comprehensive Data Tables

The following table summarizes key findings from various studies on Pitstop-2:

Study ReferenceApplication AreaKey Findings
EndocytosisInhibits transferrin uptake; affects both clathrin-dependent and independent pathways.
Cell DivisionTraps HeLa cells in metaphase; disrupts spindle integrity; potential anti-mitotic properties.
Neuronal DynamicsAlters endosomal structure; impacts synaptic vesicle recycling; increases large endosome volume.
Nuclear TransportCompromises NPC integrity; facilitates diffusion of macromolecules normally excluded from the nucleus.

Therapeutic Implications

The unique properties of Pitstop-2 suggest several promising applications in biomedical research and therapeutics:

  • Cancer Treatment : Due to its selective impact on cancerous cells during mitosis, Pitstop-2 could be explored as a lead compound for developing new anti-cancer therapies targeting clathrin dynamics.
  • Neurobiology : Its effects on synaptic vesicle dynamics position Pitstop-2 as a potential tool for studying neurodegenerative diseases where endocytic pathways are disrupted.
  • Nuclear Transport Research : The ability to modulate NPC function opens avenues for investigating diseases associated with nucleocytoplasmic transport dysregulation, such as certain genetic disorders and viral infections.

生物活性

Pitstop2 is a small molecule compound primarily recognized for its role as an inhibitor of clathrin-mediated endocytosis (CME). However, recent studies have uncovered its broader biological activities, including effects on clathrin-independent endocytosis (CIE) and the integrity of nuclear pore complexes (NPCs). This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

This compound functions by binding to the β-propeller domain of the clathrin heavy chain, which is crucial for clathrin coat assembly. By inhibiting this interaction, this compound effectively disrupts CME. Interestingly, it has been shown to also inhibit CIE, suggesting that its action may extend beyond clathrin-dependent pathways.

Key Findings:

  • Inhibition of Clathrin-Mediated Endocytosis : this compound has been demonstrated to block transferrin uptake in various cell lines, indicating its potency in inhibiting CME. Inhibition occurs at concentrations ranging from 5 µM to 30 µM .
  • Clathrin-Independent Endocytosis : Studies reveal that this compound also impairs the internalization of proteins normally entering cells through CIE pathways. The half-maximal inhibition for major histocompatibility complex class I (MHCI) internalization was observed at approximately 6 µM, while transferrin showed a higher sensitivity threshold at around 18 µM .

Effects on Nuclear Pore Complexes

Recent research has identified that this compound compromises the structural and functional integrity of NPCs. This disruption affects nucleocytoplasmic transport by interfering with the binding of transport receptors like Importin β (Impβ) to NPCs.

Key Findings:

  • Permeability Barrier Disruption : this compound treatment leads to significant changes in NPC permeability, allowing large macromolecules to diffuse into the nucleus that would typically be excluded .
  • Impact on Active Transport : The binding affinity of Impβ to NPCs decreases with increasing concentrations of this compound, indicating a direct interference with nucleocytoplasmic transport mechanisms .

Case Studies

Several case studies illustrate the biological implications of this compound in various experimental contexts:

  • Synaptic Vesicle Recycling : In vivo studies using rat models demonstrated that application of this compound resulted in reduced synaptic vesicle density and altered endosomal dynamics at the calyx of Held synapse. This was evidenced by electron microscopy showing a decrease in the density of small synaptic vesicles (bSVs) after treatment .
    Treatment TypebSV Density (bSVs/μm³)Statistical Significance
    HRP only82.33 ± 17.06-
    HRP + DMSO46.69 ± 3.15p > 0.05
    This compound30.73 ± 5.20p = 0.013
  • Impact on Cellular Dynamics : Research indicates that both this compound and its derivative RVD-127 disrupt global cell dynamics and nuclear pore integrity by interacting with small GTPases, further illustrating its multifaceted biological effects .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Pitstop2 in clathrin-mediated endocytosis, and how does it differ from other clathrin inhibitors?

this compound selectively inhibits the interaction between clathrin’s terminal domain and amphiphysin, disrupting clathrin-coated vesicle formation . Unlike broad-spectrum inhibitors (e.g., dynasore), this compound specifically targets protein-protein interactions critical for clathrin assembly, making it a precise tool for studying endocytosis pathways . To validate its specificity, researchers should compare results with clathrin-independent endocytosis controls (e.g., caveolin-mediated uptake) and use immunoblotting to confirm downstream signaling disruptions (e.g., Akt phosphorylation) .

Q. How should researchers design experiments to assess this compound’s effects on receptor-mediated signaling pathways (e.g., EGFR)?

Experimental design should include:

  • Dose-response curves : Test concentrations from 1 µM to 30 µM, as efficacy varies by cell type (e.g., HEK 293 vs. RPE cells) .
  • Time-course analysis : Pre-treat cells with this compound for 30 minutes before agonist stimulation (e.g., EGF) to ensure inhibition precedes signaling activation .
  • Control groups : Include DMSO vehicle controls and clathrin-independent pathway inhibitors (e.g., genistein for caveolin-mediated uptake) to isolate clathrin-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s impact on embryonic development versus cellular uptake pathways?

Contradictions may arise from differences in cell type, inhibitor concentration, or experimental endpoints. For example:

  • In HEK 293 cells, this compound reduces EGFR cluster size by ~1.1 µm² , while in embryonic models, its absence decreases blastocyst formation rates by >50% .
  • Methodological reconciliation : Use live-cell imaging to track clathrin dynamics in real-time and correlate with developmental outcomes. Cross-validate findings using siRNA knockdowns to rule off-target effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent inhibition of nanoparticle uptake?

  • Non-linear regression : Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., 1–30 µM) and particle sizes (50 nm–1 µm) to identify size-dependent uptake mechanisms .
  • Error analysis : Report standard deviations from ≥3 biological replicates to account for cell-line variability .

Q. How can researchers optimize this compound treatment to minimize cytotoxicity while maintaining inhibitory efficacy?

  • Cytotoxicity assays : Use MTT or live/dead staining to identify non-toxic thresholds (e.g., <10 µM in RPE cells) .
  • Pulse-chase experiments : Apply this compound for short durations (e.g., 15–30 minutes) to transiently inhibit clathrin without prolonged cellular stress .
  • Combination studies : Co-administer this compound with lysosomal inhibitors (e.g., chloroquine) to distinguish clathrin-dependent recycling from degradation pathways .

Q. Methodological Best Practices

Q. What controls are essential when studying this compound’s role in clathrin-mediated endocytosis?

  • Positive controls : Use transferrin uptake assays to confirm clathrin inhibition .
  • Negative controls : Include cells treated with clathrin siRNA or non-targeting inhibitors (e.g., gefitinib for EGFR-specific effects) .
  • Technical controls : Validate antibody specificity via knockout cell lines (e.g., clathrin-heavy chain KO) in immunofluorescence experiments .

Q. How should researchers address variability in this compound’s efficacy across cell types?

  • Pre-screen cell lines : Test baseline clathrin expression via Western blot .
  • Adapt protocols : For sensitive cell types (e.g., primary cells), reduce incubation times or use lower concentrations (1–5 µM) .
  • Cross-validate : Compare results with alternative clathrin inhibitors (e.g., dynasore) to confirm mechanistic consistency .

Q. Data Interpretation and Reporting

Q. How to interpret conflicting results in this compound’s inhibition of HIV entry versus synaptic vesicle recycling?

Context-dependent effects may arise from differences in clathrin’s role in viral vs. endogenous trafficking. For example:

  • HIV entry : this compound reduces infectivity by >90% in HeLa cells by blocking clathrin-coated pit formation .
  • Synaptic recycling : Neuronal cells may utilize compensatory pathways (e.g., ultrafast endocytosis), requiring combined inhibition of clathrin and actin .
  • Recommendation : Use cell-type-specific pathway mapping (e.g., RNA-seq) to identify compensatory mechanisms .

属性

IUPAC Name

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLWHGPJPVPDU-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。